2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid
Description
2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid is a pyrazole-derived carboxylic acid characterized by a difluoromethyl group at position 3 and a methyl group at position 4 on the pyrazole ring. The butanoic acid chain is attached to the nitrogen at position 1 of the pyrazole.
Properties
IUPAC Name |
2-[3-(difluoromethyl)-4-methylpyrazol-1-yl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O2/c1-3-6(9(14)15)13-4-5(2)7(12-13)8(10)11/h4,6,8H,3H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOPNQBVFKNDDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=C(C(=N1)C(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid typically involves the difluoromethylation of a pyrazole precursor. One common method includes the use of difluoromethylating agents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal catalysts to facilitate the transfer of the difluoromethyl group to the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable methods to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The pyrazole ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound is compared to structurally related pyrazole-carboxylic acids, focusing on substituent type, position, and chain length (Table 1).
Table 1: Structural Comparison of Pyrazole-Carboxylic Acid Derivatives
Key Observations:
Fluorinated Substituents : The trifluoromethyl (-CF₃) group in the 4-position analog (CAS 1339703-80-8) confers higher electronegativity and lipophilicity compared to the target compound’s difluoromethyl (-CF₂H) group. This may alter receptor binding or metabolic stability .
Halogen Differences : The 4-iodo analog (MFCD24539595) replaces fluorine with iodine, introducing steric bulk and polarizability, which could affect solubility and pharmacokinetics .
Positional Isomerism: The 3-substituted isomer (CAS 1856020-00-2) demonstrates how substituent placement impacts molecular geometry and bioactivity. The target compound’s 2-position butanoic acid chain may enhance conformational flexibility .
Physicochemical and Pharmacological Implications
- However, it is less lipophilic than trifluoromethyl-containing analogs .
- Acidity : The carboxylic acid group (pKa ~2.5–3.0) ensures ionization at physiological pH, aiding solubility. Substituents like -CF₂H may slightly lower acidity compared to -CF₃ due to reduced electron-withdrawing effects .
- Synthetic Accessibility : highlights hydrolysis steps (e.g., NaOH treatment) common in synthesizing such compounds, but the target’s difluoromethyl group may require specialized fluorination reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
